1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one
Description
1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with a methoxymethyl group and a propenone moiety
Properties
IUPAC Name |
1-[2-(methoxymethyl)morpholin-4-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-9(11)10-4-5-13-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVQAWTLJUGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CCO1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via the reaction of morpholine with formaldehyde and methanol in the presence of an acid catalyst.
Formation of the Propenone Moiety: The final step involves the reaction of the methoxymethyl-substituted morpholine with acryloyl chloride in the presence of a base such as triethylamine to form the propenone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the propenone moiety can interact with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
1-(Morpholin-4-yl)prop-2-en-1-one: Lacks the methoxymethyl group, making it less lipophilic.
1-[2-(Hydroxymethyl)morpholin-4-yl]prop-2-en-1-one: Contains a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and biological activity.
Uniqueness: 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the methoxymethyl group, which can enhance its solubility in organic solvents and its ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.
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